molecular formula C15H16ClNO2S B180906 N-benzyl-4-chloro-N-ethylbenzenesulfonamide CAS No. 5356-54-7

N-benzyl-4-chloro-N-ethylbenzenesulfonamide

Cat. No. B180906
CAS RN: 5356-54-7
M. Wt: 309.8 g/mol
InChI Key: DAAWHMNIJGHYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-chloro-N-ethylbenzenesulfonamide, also known as BCEB, is a sulfonamide compound that has been used in scientific research for several years. BCEB is a white crystalline solid that is soluble in organic solvents such as chloroform, methanol, and ethanol. BCEB has several applications in biochemical and physiological research due to its unique chemical properties.

Mechanism Of Action

N-benzyl-4-chloro-N-ethylbenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. Carbonic anhydrase catalyzes the conversion of carbon dioxide and water to bicarbonate and protons. N-benzyl-4-chloro-N-ethylbenzenesulfonamide inhibits this reaction by binding to the zinc ion in the active site of the enzyme, thereby preventing the binding of water and carbon dioxide to the enzyme.

Biochemical And Physiological Effects

N-benzyl-4-chloro-N-ethylbenzenesulfonamide has several biochemical and physiological effects due to its inhibition of carbonic anhydrase. N-benzyl-4-chloro-N-ethylbenzenesulfonamide has been shown to reduce intraocular pressure in patients with glaucoma by inhibiting the activity of carbonic anhydrase in the eye. N-benzyl-4-chloro-N-ethylbenzenesulfonamide has also been shown to reduce the production of aqueous humor in the eye, which further reduces intraocular pressure.

Advantages And Limitations For Lab Experiments

N-benzyl-4-chloro-N-ethylbenzenesulfonamide has several advantages and limitations for lab experiments. N-benzyl-4-chloro-N-ethylbenzenesulfonamide is a relatively stable compound that can be stored for extended periods without degradation. N-benzyl-4-chloro-N-ethylbenzenesulfonamide is also soluble in several organic solvents, which makes it easy to handle in the lab. However, N-benzyl-4-chloro-N-ethylbenzenesulfonamide has limited water solubility, which can make it challenging to use in aqueous solutions.

Future Directions

Several future directions exist for the use of N-benzyl-4-chloro-N-ethylbenzenesulfonamide in scientific research. N-benzyl-4-chloro-N-ethylbenzenesulfonamide has potential applications in the treatment of glaucoma and other diseases that are characterized by elevated intraocular pressure. N-benzyl-4-chloro-N-ethylbenzenesulfonamide can also be used as a starting material in the synthesis of other sulfonamide compounds that have potential applications in drug discovery. Further research is needed to explore the full potential of N-benzyl-4-chloro-N-ethylbenzenesulfonamide in scientific research.
Conclusion
In conclusion, N-benzyl-4-chloro-N-ethylbenzenesulfonamide is a sulfonamide compound that has several applications in scientific research. N-benzyl-4-chloro-N-ethylbenzenesulfonamide has been used as a reagent in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase and has potential applications in the treatment of glaucoma and other diseases. N-benzyl-4-chloro-N-ethylbenzenesulfonamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme, which has several biochemical and physiological effects. N-benzyl-4-chloro-N-ethylbenzenesulfonamide has several advantages and limitations for lab experiments, and several future directions exist for the use of N-benzyl-4-chloro-N-ethylbenzenesulfonamide in scientific research.

Synthesis Methods

The synthesis of N-benzyl-4-chloro-N-ethylbenzenesulfonamide involves the reaction of 4-chloro-N-ethylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and yields N-benzyl-4-chloro-N-ethylbenzenesulfonamide as a white crystalline solid. The purity of N-benzyl-4-chloro-N-ethylbenzenesulfonamide can be improved by recrystallization using an appropriate solvent.

Scientific Research Applications

N-benzyl-4-chloro-N-ethylbenzenesulfonamide has been used in several scientific research studies due to its unique chemical properties. N-benzyl-4-chloro-N-ethylbenzenesulfonamide has been used as a reagent in the synthesis of sulfonamide-based inhibitors of carbonic anhydrase, which is an enzyme that plays a crucial role in several physiological processes. N-benzyl-4-chloro-N-ethylbenzenesulfonamide has also been used as a starting material in the synthesis of other sulfonamide compounds that have potential applications in drug discovery.

properties

CAS RN

5356-54-7

Product Name

N-benzyl-4-chloro-N-ethylbenzenesulfonamide

Molecular Formula

C15H16ClNO2S

Molecular Weight

309.8 g/mol

IUPAC Name

N-benzyl-4-chloro-N-ethylbenzenesulfonamide

InChI

InChI=1S/C15H16ClNO2S/c1-2-17(12-13-6-4-3-5-7-13)20(18,19)15-10-8-14(16)9-11-15/h3-11H,2,12H2,1H3

InChI Key

DAAWHMNIJGHYCG-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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